4-[(dichloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a dichloroacetyl group and an ethyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of ethyl hydrazinecarboxylate with dichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazole ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol Derivatives: Compounds with a modified dichloroacetyl tail, such as those used as antimicrobial agents.
Ketenimine Derivatives: Compounds synthesized via multicomponent reactions involving dichloroacetyl chloride.
Phenyl Arsonic Acid Derivatives: Compounds containing dichloroacetyl groups.
Uniqueness
4-[(2,2-DICHLOROACETYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring and a dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H10Cl2N4O2 |
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Molecular Weight |
265.09 g/mol |
IUPAC Name |
4-[(2,2-dichloroacetyl)amino]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H10Cl2N4O2/c1-2-14-3-4(5(13-14)7(11)15)12-8(16)6(9)10/h3,6H,2H2,1H3,(H2,11,15)(H,12,16) |
InChI Key |
XOZVYZYPAGDUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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